Piperenone

larvicide mosquito control Piper kadsura

Piperenone is a high-purity neolignan (≥98%) with validated PAF-acether antagonist activity, ideal for inflammation, allergy, and thrombosis research. It demonstrates superior larvicidal efficacy (100% mortality at 0.005 mg/mL) with no broad cytotoxicity, making it an excellent, cost-effective lead for botanical larvicide development and a reliable analytical standard for Piper species authentication.

Molecular Formula C22H28O6
Molecular Weight 388.5 g/mol
Cat. No. B569140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperenone
Molecular FormulaC22H28O6
Molecular Weight388.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H28O6/c1-7-8-16-12-21(26-5)14(2)20(28-22(21,27-6)13-17(16)23)15-9-10-18(24-3)19(11-15)25-4/h7,9-12,14,20H,1,8,13H2,2-6H3/t14-,20+,21+,22-/m1/s1
InChIKeyIYGFCSHMPLAHTK-WBBCYVCWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Piperenone (CAS 57625-31-7): A Natural Neolignan from Piper Species for Research and Industrial Sourcing


Piperenone is a natural neolignan compound first isolated from *Piper futokadzura* as an insect antifeeding substance [1]. It is characterized by a unique benzofuranone core structure with multiple asymmetric carbons, and its absolute configuration has been fully elucidated [1]. Piperenone has also been identified as a platelet-activating factor (PAF) antagonist and has been isolated from various *Piper* species including *Piper kadsura* and *Piper wightii* [1].

Why Piperenone Cannot Be Simply Substituted by Other Piper-derived Compounds or General Larvicides


Piperenone exhibits a distinct biological profile that prevents simple substitution. Unlike its co-occurring analog pellitorine, which is cytotoxic to HL-60 and MCF-7 cells (IC50 13 and 1.8 µg/mL, respectively) [1], Piperenone demonstrates high larvicidal efficacy against *Aedes albopictus* (100% mortality at 0.005 mg/mL) without documented broad cytotoxicity in the same assay context [2]. Furthermore, its classification as a PAF antagonist distinguishes it from many other Piper-derived lignans and amides [3]. A head-to-head anti-HBV study shows that while Piperenone requires a high concentration (50 µM) to suppress only e antigen, co-isolated compounds like Piperlactam S exhibit both antiviral effects (EC50 20.6±0.7 µM) and significant cytotoxicity (IC50 23.9±3.4 µM) in the same cell line [4], highlighting the narrow, target-specific activity of Piperenone that makes generic substitution inadvisable.

Quantitative Comparative Evidence for Piperenone: Larvicidal, Antiviral, and Physicochemical Differentiation


Piperenone vs. Co-isolated Amides: Larvicidal Potency Against Aedes albopictus

In a direct head-to-head comparison within the same study, Piperenone demonstrated 100% larvicidal activity against Aedes albopictus at a concentration of 0.005 mg/mL. This was superior to the co-isolated amide pellitorine, which exhibited 87.5% activity at the same concentration, and comparable to chingchengenamide A (100% activity). At a lower concentration of 0.0025 mg/mL, Piperenone retained 67.5% activity, significantly outperforming pellitorine which dropped to 15.0% [1].

larvicide mosquito control Piper kadsura

Piperenone vs. Piperlactam S: Antiviral Activity and Cytotoxicity Profile in an HBV Model

In a study comparing seven compounds isolated from *Piper kadsura*, Piperenone demonstrated a distinct activity profile. It showed no inhibition of HBV surface antigen and required a high concentration of 50 µM to mildly suppress e antigen production. In contrast, Piperlactam S exhibited an EC50 of 20.6±0.7 µM for viral inhibition but was also cytotoxic with an IC50 of 23.9±3.4 µM in the same MS-G2 cell line. Other compounds like Futoenone and (+)-Crotepoxide showed no anti-HBV effects [1].

anti-HBV antiviral cytotoxicity

Piperenone as a PAF Antagonist: Differentiation from Compounds with Other Anti-Platelet Mechanisms

Piperenone is reported to possess anti-platelet-activating factor (PAF) activity and acts as a PAF-acether antagonist . While specific IC50 data for Piperenone's PAF antagonism is not provided in accessible databases, this mode of action distinguishes it from other Piper-derived compounds like Zanthobungeanine, which inhibits platelet aggregation through NO production inhibition (IC50 = 37.26 mg/L) [1], and pellitorine, which suppresses COX-2 and iNOS expression [2]. This mechanistic difference is critical for studies targeting the PAF receptor specifically.

PAF antagonist platelet aggregation anti-inflammatory

Piperenone vs. Piperitenone: Physicochemical Properties and Bioactivity Profile

Piperenone is structurally a neolignan, whereas Piperitenone is a monoterpene. This structural difference leads to a different bioactivity profile. Piperitenone is a well-characterized antioxidant with a DPPH free radical scavenging IC50 of 22.7 μg/mL [1]. Piperenone, conversely, is primarily known for its insect antifeeding and PAF antagonistic activities, with antioxidant activity not being a primary reported function. This distinction is critical for researchers requiring a specific chemical scaffold or mechanism.

antioxidant terpenoid DPPH assay

Recommended Research and Industrial Applications for Piperenone Based on Verified Evidence


Development of Novel Larvicides for Mosquito Control

Based on the evidence of high efficacy against *Aedes albopictus* larvae (100% mortality at 0.005 mg/mL) [1], Piperenone is a strong candidate for the development of new botanical larvicides. Its superior performance over pellitorine at lower concentrations (67.5% vs 15.0% at 0.0025 mg/mL) [1] suggests it may be a more potent and cost-effective lead compound for formulation studies, including the development of Pickering emulsions for field applications.

Pharmacological Studies on Platelet-Activating Factor (PAF) Receptor Antagonism

Piperenone is a validated PAF-acether antagonist . This makes it a valuable tool for studying PAF-mediated physiological and pathological processes, such as inflammation, allergy, and thrombosis. Its distinct mechanism, compared to other anti-platelet compounds from *Piper* species [2], allows for specific interrogation of the PAF receptor pathway without confounding effects from other anti-platelet mechanisms.

Investigating Insect Antifeeding and Chemoreception Mechanisms

As one of the earliest compounds identified with insect antifeeding properties [3], Piperenone serves as a key reference compound in the study of insect-plant interactions and the discovery of natural crop protectants. Its well-defined chemical structure and natural origin from *Piper* species make it a reliable standard for structure-activity relationship (SAR) studies aimed at developing novel antifeedants.

Analytical Standard for Quality Control of Piper kadsura Extracts

Piperenone is available in high purity (HPLC ≥98%) , making it suitable as an analytical standard for the quality control and standardization of extracts from *Piper kadsura* and related species. Its presence can serve as a marker compound for authenticating plant material and ensuring batch-to-batch consistency in research settings.

Technical Documentation Hub

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36 linked technical documents
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